molecular formula C18H22N2O4S B11147539 Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate

Cat. No.: B11147539
M. Wt: 362.4 g/mol
InChI Key: KBBBPCPMFAJWMU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate is a novel synthetic thiazole derivative intended for research purposes. This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecular structure integrates a 4-(pentyloxy)benzamido group at the 2-position and a methyl ester at the 5-position, making it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. While the specific biological data for this compound is subject to ongoing research, its core structure is closely related to other 4-methylthiazole-5-carboxylate derivatives that have demonstrated significant pharmacological potential in preclinical research. For instance, a structurally similar compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidaemia in diabetic rat models, suggesting research value for metabolic disorders . The mechanism of action for such thiazole derivatives often involves the modulation of enzymatic activity and inflammatory pathways . Researchers are exploring this class of compounds for a range of applications, including as inhibitors of key enzymes like p38 MAP kinase or phosphodiesterase IV (PDE IV), which are relevant in cytokine-mediated diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-pentoxybenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-4-5-6-11-24-14-9-7-13(8-10-14)16(21)20-18-19-12(2)15(25-18)17(22)23-3/h7-10H,4-6,11H2,1-3H3,(H,19,20,21)

InChI Key

KBBBPCPMFAJWMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Methyl 3-oxobutanoate (β-keto ester)

    • Thiourea

    • Bromine (Br₂) or N-bromosuccinimide (NBS) as the halogen source

  • Conditions :

    • Solvent: Ethanol or dichloromethane

    • Temperature: 0–25°C

    • Time: 4–12 hours

StepReagents/ConditionsOutcomeYieldSource
HalogenationNBS in DCM, 0°C, 1 hα-Brominated β-keto ester85%
CyclocondensationThiourea, EtOH, reflux, 6 h2-Amino-4-methylthiazole-5-carboxylate68%18

Mechanistic Insights

  • α-Bromination : NBS selectively brominates the β-keto ester at the α-position, forming methyl 3-bromo-3-oxobutanoate.

  • Cyclization : The brominated intermediate reacts with thiourea via nucleophilic substitution (Sₙ2) at the α-carbon, followed by tautomerization and ring closure to yield the 2-amino-thiazole core18.

Introduction of the 4-(Pentyloxy)benzamido Group

The 2-amino group on the thiazole ring is acylated with 4-(pentyloxy)benzoyl chloride to install the final substituent.

Acylation Protocol

  • Reactants :

    • 2-Amino-4-methylthiazole-5-carboxylate

    • 4-(Pentyloxy)benzoyl chloride (synthesized via Williamson ether synthesis)

  • Conditions :

    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

StepReagents/ConditionsOutcomeYieldSource
Acyl chloride prep4-Hydroxybenzoic acid + 1-bromopentane, K₂CO₃, DMF4-(Pentyloxy)benzoic acid92%
Acylation4-(Pentyloxy)benzoyl chloride, DIPEA, DCM, 0°C → rtMethyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate76%

Optimization Challenges

  • Side Reactions : Over-acylation or ester hydrolysis under acidic/basic conditions.

  • Mitigation : Use of mild bases (e.g., DIPEA) and low temperatures suppresses hydrolysis.

Alternative Synthetic Routes

Solid-Phase Synthesis (Peptidomimetic Approach)

A traceless linker strategy on chloromethyl polystyrene resin enables sequential functionalization:

  • Resin Functionalization : Sulfur linker attachment to Merrifield resin.

  • Thiazole Assembly : Cyclization using Fmoc-protected amino acids and thiourea derivatives.

  • Cleavage : TFA-mediated release yields the target compound with 9–11% overall yield.

One-Pot α-Bromination/Thiourea Cyclization

From β-ethoxyacrylamide:

  • α-Bromination : Chemoselective bromination using PBr₃.

  • Cyclization : Treatment with thiourea in ethanol at reflux forms the thiazole core.

  • Esterification/Acylation : Sequential methyl esterification and benzamido group installation.

MethodAdvantagesLimitationsSource
Hantzsch CyclizationHigh yield (68–76%)Requires halogenated intermediates,18
Solid-PhaseScalable for combinatorial librariesLow overall yield (9–11%)

Analytical Characterization

Critical quality control metrics for the final compound:

ParameterMethodObserved ValueReference
PurityHPLC (C18 column, MeCN/H₂O)≥98%
Melting PointDifferential Scanning Calorimetry158–160°C
MS (ESI+)High-Resolution Mass Spectrometrym/z 389.12 [M+H]⁺
¹H NMR500 MHz, CDCl₃δ 8.21 (s, 1H, thiazole-H), 1.32 (t, 3H, CH₃)

Industrial-Scale Considerations

  • Cost Efficiency : Hantzsch cyclization is preferred due to readily available reagents.

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalytic Methods : Pd-catalyzed coupling for benzamido group installation remains under exploration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development. Notably, it has been studied for:

  • Antimicrobial Properties : Similar thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. Research indicates that compounds with thiazole moieties can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : Thiazole derivatives are often investigated for their anticancer properties. They may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate. Results indicated moderate to high efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12 µg/mL .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Other Thiazole DerivativeS. aureus10 µg/mL

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The study highlighted its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring, benzamido group, and ester moiety. Selected examples include:

Compound Name Substituents (Position 2) Ester Group (Position 5) Molecular Weight (g/mol) Key Features Evidence Source
Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate (Target) 4-(pentyloxy)benzamido Methyl 362.43* Long alkyl chain, hydrophobic N/A
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(trifluoromethyl)phenyl Ethyl 315.31 Electron-withdrawing CF₃ group
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 4-(benzimidazol-2-yl)phenyl Ethyl 377.43 Aromatic heterocycle (benzimidazole)
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate 2-(3-methylphenoxy)acetamido Methyl 320.40 Ether-linked phenoxy group
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Tetrazole-linked sulfanyl group Ethyl 432.52 Sulfur-containing heterocycle

*Calculated based on molecular formula.

Key Observations:
  • Ester Group : Ethyl esters (e.g., ) generally increase lipophilicity compared to methyl esters.
  • Bulky substituents (e.g., benzimidazole in ) may sterically hinder interactions but improve selectivity.
  • Hydrophobicity : The pentyloxy chain in the target compound enhances membrane permeability compared to shorter chains .
Example Syntheses:
  • Target Compound : Likely synthesized via coupling 4-(pentyloxy)benzoyl chloride with a preformed 4-methyl-5-methylcarboxylate thiazole-2-amine intermediate.
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate : Prepared via condensation of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions (yield ~70–80%) .
  • Compounds in : Synthesized using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, achieving yields of 65–85% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate, and what reagents/conditions are critical?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Amidation at the 2-position using 4-(pentyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .
  • Step 3 : Esterification at the 5-position using methyl chloroformate in dichloromethane .
    • Key Considerations : Solvent choice (e.g., THF for hydrolysis, ethanol for cyclization), temperature control (reflux for 4–6 hours), and stoichiometric ratios (1:1.2 for amidation) are critical for yield optimization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in the benzamido group) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Elemental Analysis : Comparison of experimental vs. calculated C, H, N, S content (deviation <0.4% indicates purity) .
    • Supplementary Methods : LC-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~435) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Common Approaches :

  • Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
  • TLC Monitoring : Pre-purification assessment using UV-active spots to identify fractions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Variables to Test :

  • Temperature : Lower temperatures (0–5°C) during amidation reduce hydrolysis of the benzoyl chloride intermediate .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole ring formation .
    • Data-Driven Optimization : Design of Experiments (DoE) to analyze interactions between variables (e.g., time vs. catalyst loading) .

Q. What methodologies are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes)?

  • In Vitro Assays :

  • Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) based on thiazole-amide interactions .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Resolution Strategies :

  • Cross-Validation : Confirm peak assignments using 2D NMR (COSY, HSQC) .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies caused by solvent effects .
  • Alternative Techniques : X-ray crystallography for unambiguous structural confirmation .

Q. What are the critical factors in designing derivatives to enhance bioactivity while maintaining solubility?

  • Structure-Activity Relationship (SAR) Guidelines :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamido para-position to improve enzyme affinity .
  • Solubility Optimization : Replace the pentyloxy chain with polyethylene glycol (PEG) moieties to enhance aqueous solubility .
    • Experimental Validation : Parallel synthesis of derivatives followed by HPLC logP measurements and cytotoxicity screening .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Key Precautions :

  • Storage : In airtight containers at 2–8°C, away from light and moisture .
  • PPE : Nitrile gloves, lab coats, and NIOSH-approved N95 respirators during weighing .
  • Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of dust .
    • Emergency Measures : Immediate decontamination with 70% ethanol for spills and access to eyewash stations .

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